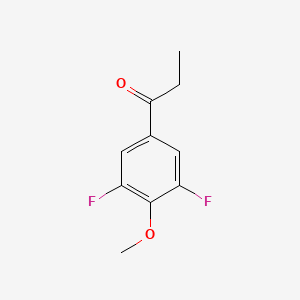

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-9(13)6-4-7(11)10(14-2)8(12)5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBXQCVNEFDUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371776 | |

| Record name | 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71292-82-5 | |

| Record name | 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Aromatic Precursors

A common approach involves the use of electrophilic fluorinating agents such as Selectfluor to introduce fluorine atoms selectively on the aromatic ring. For example, difluorination of 4-methoxyphenyl derivatives can be achieved by:

- Starting with 4-methoxyacetophenone or related 1,3-diketones.

- Treating with Selectfluor in acetonitrile under reflux conditions for extended periods (e.g., 24 hours).

- This leads to the formation of pentafluorinated intermediates, which can be further processed to yield difluorinated ketones after fragmentation steps.

This method is supported by detailed procedures where 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione is converted to difluoromethyl ketones via a one-pot difluorination/fragmentation process.

Fragmentation to α,α-Difluoroketones

Following fluorination, the pentafluoro intermediates undergo fragmentation to yield the desired difluoroketones:

- Treatment of 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one intermediates with triethylamine at room temperature for 24 hours.

- Acid workup with dilute hydrochloric acid.

- Extraction and purification yield α,α-difluoroketones such as this compound.

This step is crucial for removing excess fluorine atoms and forming the ketone with the correct substitution pattern.

Alternative Synthetic Routes

Other methods involve:

- Condensation reactions of 4-methoxyacetophenone with amines or other nucleophiles to form intermediates that can be fluorinated or converted to the target ketone.

- Use of molecular sieves and controlled reaction conditions to improve yields and selectivity.

- Hydrogenation and salt formation steps to purify intermediates before final fluorination.

These methods are more complex and often used in the synthesis of chiral amines or related compounds but can be adapted for ketone synthesis.

Data Table: Summary of Key Preparation Steps

Research Findings and Optimization

- The one-pot difluorination/fragmentation process offers a streamlined synthesis with good yields (typically 70-90%) and high purity.

- Reaction conditions such as solvent choice (acetonitrile), temperature (reflux), and reaction time (24 hours) are critical for optimal fluorination.

- The use of triethylamine in fragmentation avoids harsh conditions and preserves sensitive functional groups.

- NMR (1H, 13C, 19F) and HRMS data confirm the structure and purity of the final product.

- Alternative methods involving condensation and hydrogenation steps are more suitable for chiral amine synthesis but provide insights into handling methoxy-substituted aromatic ketones.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3,5-Difluoro-4-methoxybenzoic acid.

Reduction: 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

- Michael Addition : The compound has been utilized in Michael addition reactions, where it acts as an electrophile to react with nucleophiles. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of more complex molecules.

- Chalcone Synthesis : As a precursor in the synthesis of chalcones, this compound plays a crucial role in producing derivatives with potential biological activity. Chalcones are significant in medicinal chemistry due to their diverse pharmacological effects.

Medicinal Chemistry

The biological activity of this compound has been explored, particularly its potential as a therapeutic agent:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications of the structure have led to compounds with enhanced activity against various pathogens .

- Anti-Tubercular Properties : Research highlights the potential of compounds related to this compound in treating tuberculosis. In vitro studies have shown promising results against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy and selectivity .

Supramolecular Chemistry

The compound has applications in supramolecular chemistry, where it is used to study intermolecular interactions and crystal packing:

- Crystal Engineering : Its ability to form hydrogen bonds and other non-covalent interactions makes it a valuable component in crystal engineering studies. Researchers have investigated how variations in substituents affect the solid-state properties of crystals formed from this compound .

Case Study 1: Synthesis of Bioactive Chalcones

A study demonstrated the synthesis of a series of chalcones using this compound as a key intermediate. The resulting compounds were evaluated for their biological activities, revealing significant antimicrobial effects against several bacterial strains .

Case Study 2: Antitubercular Activity

In another investigation, derivatives synthesized from this compound were tested for their antitubercular activity. The results indicated that certain modifications increased potency against Mycobacterium tuberculosis, highlighting the compound's potential as a lead structure for drug development .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one with analogous arylpropanones, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-difluoro substituents in the target compound enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., α-arylation) . Hydroxyl groups (e.g., in 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one) promote hydrogen bonding, affecting crystallization behavior and thermal stability .

Steric and Electronic Modifications :

- Methyl groups at the 3,5-positions (e.g., in 1-(4-Methoxy-3,5-dimethylphenyl)propan-1-one) reduce steric hindrance compared to fluorine, improving reaction kinetics in catalytic systems .

- Phenylpropane extensions (e.g., in 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one) introduce conjugation pathways, relevant to UV absorption and antioxidant activity .

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Fluorinated derivatives generally display higher melting points due to stronger intermolecular interactions (e.g., C–F···H–C dipolar bonds) .

Biological Activity

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is an organic compound characterized by a propanone functional group linked to a phenolic structure. Its molecular formula is C₉H₈F₂O₂, and it has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The unique properties of this compound arise from its structural components:

- Fluorine Atoms : The presence of fluorine at the 3 and 5 positions enhances the compound's lipophilicity and metabolic stability.

- Methoxy Group : The methoxy group at the 4 position may influence the compound's binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may act as a selective estrogen receptor modulator (SERM), influencing estrogen receptor activity in different tissues. The compound's substituents potentially enhance its binding affinity, leading to modulation of gene expression and cellular responses related to estrogen signaling pathways .

Biological Activities

This compound has shown promise in various biological activities:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis .

- Antimicrobial Properties : The compound is also being investigated for its potential antimicrobial effects, which could lead to new treatments for bacterial infections .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Estrogen Receptor Modulation :

- Anticancer Research :

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Anticancer | Induces apoptosis in cancer cell lines |

| 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | Estrogen Receptor Modulator | Selectively modulates estrogen receptors |

| 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone | Antimicrobial | Exhibits significant antimicrobial activity against E. coli |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, and what are the critical parameters influencing yield?

- Methodological Answer : A widely used approach involves Friedel-Crafts acylation, where a propanoyl group is introduced to the aromatic ring using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include:

- Solvent selection : Dichloromethane or nitrobenzene for optimal reactivity.

- Temperature control : Reactions typically proceed at 0–5°C to minimize side reactions like over-acylation.

- Protecting groups : Methoxy and fluorine substituents may require protection (e.g., using silyl groups) to prevent undesired interactions with the catalyst .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yields range from 40–70%, depending on substituent electronic effects .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group resonates at ~δ 3.8–3.9 ppm (¹H) and ~δ 55–56 ppm (¹³C). Fluorine substituents cause splitting in adjacent proton signals (e.g., aromatic protons at δ 6.8–7.2 ppm with coupling) .

- ¹⁹F NMR : Two distinct signals for the 3,5-difluoro groups (δ -110 to -115 ppm) confirm substitution patterns .

- IR Spectroscopy : A strong carbonyl stretch at ~1680–1700 cm⁻¹ verifies the ketone moiety .

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 216.1 (calculated for C₁₀H₉F₂O₂) confirms the molecular formula .

Q. What safety considerations are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at -20°C to prevent degradation; avoid exposure to moisture or light .

- Waste disposal : Classify as halogenated organic waste and incinerate via licensed facilities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve molecular geometry and intermolecular interactions in this compound?

- Methodological Answer :

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure refinement : Employ SHELXL-2018 for least-squares refinement. Fluorine and oxygen atoms are refined anisotropically, with hydrogen atoms placed geometrically .

- Hydrogen bonding analysis : Apply Etter’s graph-set theory to identify motifs like chains formed via C–H···O interactions between ketone and methoxy groups .

Q. How do fluorine and methoxy substituents influence electronic properties and crystal packing?

- Methodological Answer :

- Electronic effects : Fluorine’s electron-withdrawing nature reduces electron density at the aromatic ring, polarizing the ketone group and enhancing dipole-dipole interactions. Methoxy groups donate electrons via resonance, creating a push-pull electronic environment .

- Crystal packing : Fluorine atoms participate in C–F···π interactions (3.0–3.2 Å), while methoxy groups form weak C–H···O hydrogen bonds (2.8–3.0 Å), leading to layered or herringbone packing motifs .

Q. How can researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity. Recrystallize from ethanol/water mixtures to remove impurities .

- Spectral calibration : Cross-validate NMR shifts with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for solvent or temperature effects .

- Controlled experiments : Reproduce synthesis under inert atmospheres to rule out oxidation byproducts .

Q. What computational methods predict the reactivity and stability of this compound?

- Methodological Answer :

- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the ketone carbon is electrophilic (LUMO energy ~-1.5 eV) .

- Stability : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess hydrolytic stability. The compound shows low degradation (<5%) over 100 ns at 298 K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.